Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a piperazinylmethyl moiety. This compound is commonly employed as an intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and CNS-targeting molecules.
Properties
IUPAC Name |
tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-8-4-13(5-9-18)12-17-10-6-16-7-11-17/h13,16H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZVZLYOXDJHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381722-48-1 | |
| Record name | tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the piperazine moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Antidepressant Activity : Research indicates that derivatives of piperazine can exhibit antidepressant properties, making this compound a candidate for further investigation in treating mood disorders.
Proteolysis Targeting Chimera (PROTAC) Research
The compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The piperazine moiety plays a crucial role in enhancing the binding affinity for target proteins.
Neuropharmacology
Given its structural characteristics, this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in neuropharmacological studies.
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry examined analogs of piperazine derivatives, including this compound. The findings suggested that these compounds could modulate serotonin receptors effectively, leading to enhanced antidepressant effects .
Case Study 2: PROTAC Development
In another research effort focusing on PROTACs, this compound was identified as a promising linker component that improved the degradation efficiency of target proteins involved in cancer pathways .
Biological Activity
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate, also known by its CAS number 381722-48-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its significance in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₅H₂₉N₃O₂
- Molecular Weight : 283.41 g/mol
- Synonyms : 1-Boc-4-(piperazin-1-ylmethyl)piperidine, tert-butyl 4-(1-piperazinylmethyl)-1-piperidinecarboxylate
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl carbamate in the presence of suitable catalysts. The resulting compound can be purified through crystallization or chromatography techniques.
Pharmacological Screening
Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, a study focusing on structure-activity relationships (SAR) of piperidine derivatives indicated that modifications to the piperidine ring could enhance biological activity against specific targets such as enzymes involved in metabolic pathways .
The compound is believed to interact with various biological targets, including receptors and enzymes. Preliminary findings suggest that it may exhibit inhibitory effects on certain pathways related to inflammation and cell death mechanisms, such as pyroptosis . These effects are particularly relevant in the context of diseases where inflammation plays a critical role.
In Vitro Studies
A significant study evaluated the anti-inflammatory properties of derivatives similar to this compound. The results demonstrated that certain modifications could lead to compounds that effectively inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study identified key structural features necessary for biological activity. The study revealed that compounds with specific functional groups exhibited enhanced potency against targeted enzymes involved in metabolic processes . The findings are summarized in the following table:
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MenA | 12.5 | High |
| Compound B | MenA | 25.0 | Moderate |
| This compound | Unknown | TBD | TBD |
Safety Profile
The safety profile of this compound indicates moderate toxicity. Risk and safety statements include:
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights key structural analogs and their substituent differences:
Physicochemical Properties
- Boiling Points : Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate exhibits a high boiling point (339.5±25.0 °C), attributed to hydrogen bonding from the hydroxyl group .
- Density and Solubility : Compounds like tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate exist as oils, suggesting lower crystallinity and higher solubility in organic solvents .
- Halogenated Derivatives : The iodine atom in tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate increases molecular weight and polarizability, influencing its reactivity in cross-coupling reactions .
Key Research Findings
- Structural Similarity : Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (similarity score: 0.96) shares nearly identical core structures, differing only in methyl substitution .
- Synthetic Challenges : Bulky substituents (e.g., 4-hydroxybenzoyl ) may hinder reaction yields due to steric effects.
- Spectroscopic Data : NMR and HRMS are critical for confirming purity and regiochemistry in analogs like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, use NIOSH-certified P95 respirators for minor exposures or OV/AG/P99 respirators for higher concentrations .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
Q. How is this compound synthesized and purified?
- Methodological Answer :
- Synthesis : A common route involves coupling tert-butyl piperidine-1-carboxylate derivatives with piperazine-containing reagents under anhydrous conditions. For example, reactions may use carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane at 0–20°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3–0.5) .
Q. What analytical techniques are used to confirm the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to verify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and piperazine methylene protons (δ ~2.5–3.5 ppm) .
- HPLC/LC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to confirm >95% purity. Monitor molecular ions (e.g., [M+H] at m/z 282.42) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability and decomposition data for this compound?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, UV light) and analyze degradation products via LC-MS. Compare results with literature on analogous tert-butyl carbamates .
- Contradiction Analysis : If decomposition products (e.g., piperazine derivatives) conflict with prior reports, validate findings using orthogonal methods like FT-IR (to detect carbonyl loss) or X-ray crystallography .
Q. What experimental strategies optimize the compound’s reactivity for use in PROTAC synthesis?
- Methodological Answer :
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the piperazine ring to enhance nucleophilic reactivity for conjugation with E3 ligase ligands .
- Linker Optimization : Test alternative tert-butyl carbamate linkers (e.g., PEG-based spacers) to improve solubility and binding kinetics in cellular assays .
Q. How can researchers design experiments to assess the compound’s potential off-target interactions in biological systems?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for non-target proteins (e.g., kinases, GPCRs) .
- In Vitro Profiling : Screen against a panel of 50+ receptors/enzymes (Eurofins Panlabs) to identify cross-reactivity. Validate hits using SPR (Biacore) or thermal shift assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
